molecular formula C3H11NO B8139705 Ammonia isopropylalcohol CAS No. 79771-08-7

Ammonia isopropylalcohol

Cat. No. B8139705
CAS RN: 79771-08-7
M. Wt: 77.13 g/mol
InChI Key: KQQCTWHSWXCZHB-UHFFFAOYSA-N
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Description

Ammonia isopropylalcohol is a useful research compound. Its molecular formula is C3H11NO and its molecular weight is 77.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Methodology and Chemistry : Ammonia serves as an amino source in transition metal-catalyzed C-H amination, potentially impacting synthetic methodology, medicinal chemistry, and materials science (Kim & Chang, 2017).

  • Combustion Technology : Ammonia combustion technology, as a carbon-free fuel, has applications in gas turbines, coal co-firing, and industrial furnaces, though challenges such as low flammability and high NOx emission remain (Kobayashi et al., 2019).

  • Anaerobic Digestion : Excess ammonia can inhibit anaerobic digestion of nitrogen-rich organic feedstock, and controlling factors like temperature, pH, C/N ratio, and microflora acclimatization is crucial for stable digestion processes (Rajagopal et al., 2013).

  • Tobacco Industry : Ammonia compounds in tobacco additives contribute to cigarette smoke flavor, but they do not significantly affect nicotine transfer to smoke or its absorption by smokers (Dixon et al., 2000).

  • Environmental Impact : Historically, high-temperature sources like dung and coal burning have been key contributors to ammonia in the environment. Future research should focus on measuring these emissions (Sutton et al., 2008).

  • Material Science : Ammonia/steam treatment enhances activated carbon cloth performance for oxidative retention of H2S and SO2, due to nitrogen surface groups and changes in microporosity and surface oxygen groups (Boudou et al., 2003).

  • Nanotechnology : Nanotube field-effect transistors can detect ammonia in liquid environments, with a detection limit of 0.04 electron per ammonia molecule (Bradley et al., 2003).

  • Hydrogen Storage : Ru-based catalysts on conductive materials show promise for ammonia decomposition and hydrogen separation/purification, potentially useful for hydrogen storage in fuel cell electric vehicles (Lamb et al., 2019).

  • Medical Research : Increased ammonia uptake in the brain can decrease cerebral blood flow, potentially leading to hepatic coma (Bessman & Bessman, 1955).

  • Ammonia Synthesis : Research focuses on electrochemical nitrogen reduction for ammonia synthesis, enabling reliable detection and quantification, reducing contamination and costs (Andersen et al., 2019).

properties

IUPAC Name

azane;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O.H3N/c1-3(2)4;/h3-4H,1-2H3;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQCTWHSWXCZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonia isopropylalcohol

CAS RN

79771-08-7
Record name 2-Propanol, reaction products with ammonia, distn. residues
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79771-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, reaction products with ammonia, distn. residues
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079771087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, reaction products with ammonia, distn. residues
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

Procedure details

A solution of cyclopropanecarbaldehyde (4.6 ml, 0.061 mol), (3-amino-propyl)-carbamic acid benzyl ester hydrochloride (15 g, 0.061 mol) and triethylamine (8.5 ml, 0.061 mol) in methanol (244 ml) was stirred at room temperature overnight. Sodium borohydride (3.7 g, 0.098 mol) was added and the reaction mixture was stirred at room temperature for 4 h. Sodium hydroxide solution (1N) was added and the reaction was concentrated to remove methanol. The residue was extracted with ethyl acetate and the combined extracts were washed with brine. Drying and solvent evaporation gave an oil; flash chromatography (silica gel, chloroform saturated with ammonia-2-propanol, 99.5:0.5) gave [3-(cyclopropylmethyl-amino)-propyl]-carbamic acid benzyl ester; 1H NMR (CDCl3, 400 MHz) δ 7.35 (m, 5H), 5.60 (bs, 1H), 5.10 (s, 2H), 3.30 (q, 2H, J=6.1 Hz), 2.70 (t, 2H, J=6.5 Hz), 2.43 (d, 2H, J=6.8 Hz), 1.67 (m, 2H), 0.92 (m, 1H), 0.46 (m, 2H), 0.099 (q, 2H, J=4.9 Hz).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
244 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ammonia isopropylalcohol
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Ammonia isopropylalcohol
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Ammonia isopropylalcohol
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Ammonia isopropylalcohol
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Ammonia isopropylalcohol

Citations

For This Compound
2
Citations
Y Wang, H Sun, T Zhang, Y Shen, J Zhang, J Xia, A Xie - Nano, 2012 - World Scientific
In this paper, Fe 3 O 4 @SiO 2 @CeO 2 @Au core/shell microspheres were synthesized through hydrolysis and solvothermal processes. The results indicated that the magnetic Fe 3 O …
Number of citations: 4 www.worldscientific.com
FJ Muhtadi - Analytical profiles of drug substances and excipients, 1999 - Elsevier
… Double reduction of 11 first with sodium borohydride (the keto group) followed by potassium-ammonia-isopropylalcohol (the exocyclic double bond) gave 12, which was converted to …
Number of citations: 1 www.sciencedirect.com

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